N-methyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-methyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a central imidazole ring substituted with a p-tolyl group (4-methylphenyl) at position 5 and a 3-(trifluoromethyl)phenyl group at position 1. The thioether linkage connects the imidazole core to an N-methylacetamide moiety.
Properties
IUPAC Name |
N-methyl-2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-13-6-8-14(9-7-13)17-11-25-19(28-12-18(27)24-2)26(17)16-5-3-4-15(10-16)20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYSDIYQQJPUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism by which N-methyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects often involves interaction with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl and tolyl groups enhance its lipophilicity, aiding in cell membrane penetration, while the imidazole ring can participate in hydrogen bonding and π-stacking interactions, crucial for binding to biological targets.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on synthesis, substituent effects, and spectral properties.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-trifluoromethylphenyl group (strongly electron-withdrawing) contrasts with the 4-methoxyphenyl group in ’s Compound 9 (electron-donating). The CF₃ group enhances lipophilicity and metabolic stability compared to methoxy .
- Core Heterocycles : While the target compound uses an imidazole-thioether scaffold, analogues in (e.g., 9d) incorporate triazole and thiazole rings. Thiazole-triazole hybrids may exhibit distinct π-π stacking interactions compared to imidazole-based systems .
- N-Substituents: The N-methylacetamide in the target compound differs from N-phenylacetamides in (e.g., 6a–c).
Physicochemical Data :
Notes:
- The target compound’s IR spectrum would show a C=O stretch near 1670–1680 cm⁻¹, consistent with acetamide derivatives in –3 .
- ¹H NMR of the 3-trifluoromethylphenyl group would lack protons but contribute to deshielding neighboring aromatic protons (δ ~7.5–8.5) .
Molecular Docking and Binding Interactions (Inferred)
The trifluoromethyl group in the target compound may enhance hydrophobic interactions in enzyme active sites compared to halogens (e.g., Br in 9c) .
Biological Activity
N-methyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide (often referred to as the compound ) is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, a thioacetamide moiety, and trifluoromethyl and p-tolyl substituents. Its chemical structure can be represented as follows:
This structure is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. Preliminary studies suggest that the imidazole ring can participate in hydrogen bonding and coordination with metal ions, which is crucial for its pharmacological effects.
- Antiviral Activity : Research indicates that compounds with similar structures have shown antiviral properties by inhibiting viral replication mechanisms. For instance, derivatives of imidazole have been reported to block the proliferation of RNA viruses effectively .
- Anticancer Potential : The compound's structure suggests potential interactions with enzymes involved in cancer cell proliferation. Studies on related imidazole derivatives have demonstrated their ability to inhibit key cancer-related pathways, including those involving thymidylate synthase and histone deacetylases (HDAC) .
Biological Activity Data
A summary of relevant biological activities observed in studies involving similar compounds is presented in Table 1.
| Activity Type | Efficacy | Reference |
|---|---|---|
| Antiviral | IC50 = 32.2 μM | |
| Anticancer | IC50 = 0.26 μM | |
| Antibacterial | MIC = 7.1 μM |
Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of related compounds, it was found that certain derivatives effectively inhibited the hepatitis C virus (HCV) NS5B polymerase with IC50 values ranging from 31.9 μM to 32.2 μM . This suggests that this compound could exhibit similar antiviral activity.
Case Study 2: Anticancer Mechanisms
Research into compounds with imidazole scaffolds has revealed their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that imidazole derivatives could inhibit HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes that promote cancer cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
